molecular formula C14H15N3O3 B2958718 Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034474-02-5

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2958718
CAS No.: 2034474-02-5
M. Wt: 273.292
InChI Key: IATWUSGJQWTSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a chemical compound with a unique structure that offers diverse applications in scientific research. This compound is notable for its combination of a furan ring, a pyrazine moiety, and a piperidine ring, making it a valuable subject for studies in various fields, including drug synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multicomponent reactions (MCRs). One common approach is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a catalyst-free, one-pot synthesis . This method is efficient and allows for the rapid construction of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available starting materials suggest that scaling up the synthesis for industrial purposes would be feasible. The use of catalyst-free conditions and one-pot reactions can simplify the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The pyrazine moiety can be reduced under specific conditions to yield different pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrazine moiety can produce pyrazine-2-ol derivatives.

Scientific Research Applications

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.

    Pyrazine Derivatives: Pyrazine-2-carboxylic acid and pyrazine-2-ol are examples of compounds with the pyrazine moiety.

    Piperidine Derivatives: Piperidine-4-carboxylic acid and 1-benzylpiperidine are similar compounds containing the piperidine ring.

Uniqueness

Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

furan-3-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(11-3-7-19-10-11)17-6-1-2-12(9-17)20-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATWUSGJQWTSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.